N-ethenyl-N-methylcarbamoyl chloride
CAS No.: 29598-69-4
Cat. No.: VC11520406
Molecular Formula: C4H6ClNO
Molecular Weight: 119.5
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29598-69-4 |
|---|---|
| Molecular Formula | C4H6ClNO |
| Molecular Weight | 119.5 |
Introduction
Chemical Identity and Structural Characteristics
N-Ethyl-N-methylcarbamoyl chloride, systematically named as ethylmethyl-carbamic chloride, belongs to the carbamoyl chloride family. Its molecular structure features a central carbonyl group bonded to both ethyl (C₂H₅) and methyl (CH₃) amine substituents, with a chlorine atom completing the carbamoyl functionality . The compound’s IUPAC name, N-ethyl-N-methylcarbamoyl chloride, reflects this arrangement, while alternative synonyms include Bosutinib Impurity 42 and Rivastigmine Intermediate 1 .
Synthesis and Industrial Production
The synthesis of N-ethyl-N-methylcarbamoyl chloride is achieved through controlled reaction environments to prevent hydrolysis, a common challenge due to its hygroscopic nature .
Reaction Mechanism and Optimization
A patented method involves reacting 3-[1-(dimethylamino)ethyl]phenol with ethylmethylcarbamoyl chloride in acetonitrile under heated conditions . The process emphasizes solvent selection (e.g., nitriles or chlorinated hydrocarbons) and base addition to neutralize HCl byproducts, achieving yields exceeding 85% . Temperature control at 50–60°C ensures completion within 4–6 hours, followed by extraction with ethyl acetate and vacuum distillation .
Table 1: Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 50–60°C |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
| Purity (GC-MS) | ≥98% |
Physical and Chemical Properties
Thermodynamic and Stability Profiles
N-Ethyl-N-methylcarbamoyl chloride is a colorless to pale yellow liquid with a boiling point of 89°C at reduced pressure (40 mmHg) . Its hygroscopicity necessitates storage under inert atmospheres at 2–8°C to prevent decomposition into corrosive hydrogen chloride and carbamic acid derivatives . Solubility data indicate sparing dissolution in chloroform and slight miscibility in ethyl acetate, while aqueous media induce rapid hydrolysis .
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 89°C (40 mmHg) |
| Density | 1.101 g/cm³ |
| Refractive Index | 1.450–1.454 |
| Solubility | Chloroform (sparing) |
| Storage Conditions | 2–8°C, inert atmosphere |
| Parameter | Methyl Derivative | Ethyl Derivative | Carbamoyl Chloride |
|---|---|---|---|
| Linearity Range (µg/g) | 6–120 | 6–120 | 6–120 |
| Correlation Coefficient | 0.999 | 0.998 | 0.999 |
| LOQ (µg/g) | 2.0 | 2.0 | 2.0 |
| Accuracy (% Recovery) | 97–103 | 98–107 | 102–108 |
Regulatory and Environmental Considerations
Regulatory frameworks, including REACH and FDA guidelines, enforce strict limits on residual carbamoyl chlorides in pharmaceuticals due to their genotoxic potential . Environmental persistence data remain limited, but hydrolysis products (e.g., CO₂, ethylmethylamine) are deemed low-risk under controlled conditions .
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